N-(2-iodophenyl)-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide has been used to produce aza-heterocyclic amides . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the cathodic reduction of N-(2-iodophenyl)-N-alkylcinnamides under deaerated conditions in DMF gave 1-alkyl-3-benzylindolin-2-ones . Another study described a one-pot process of isothiocyanates from amines under aqueous conditions .Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer
A study by Caveliers et al. (2002) explored the use of a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, in visualizing primary breast tumors. This compound binds to sigma receptors overexpressed in breast cancer cells, allowing for potential non-invasive tumor imaging (Caveliers et al., 2002).
Molecular Structure Analysis
Karabulut et al. (2014) conducted a study on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. This research utilized X-ray diffraction and DFT calculations to analyze the influence of intermolecular interactions on molecular geometry, crucial for understanding the compound's behavior in various environments (Karabulut et al., 2014).
Dopamine D2 Receptor Ligand Studies
Research by Costa et al. (2004) on 3-Iodo-6-methoxybenzamide (123I-IBZM) showed its effectiveness as a Dopamine D2 receptor ligand. This application is significant in studying neurological conditions and potential therapeutic interventions (Costa et al., 2004).
Antiviral Activity Against Enterovirus
A study by Ji et al. (2013) found that derivatives of N-phenylbenzamide, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activities against Enterovirus 71. This indicates potential therapeutic applications for these compounds (Ji et al., 2013).
Melanoma Imaging and Therapy
Eisenhut et al. (2000) investigated radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging. Their findings indicate potential for these compounds in melanoma detection and possible radionuclide therapy (Eisenhut et al., 2000).
Chemodivergent Annulations in Organic Synthesis
Xu et al. (2018) discussed the use of N-methoxybenzamides in Rhodium-catalyzed C-H activation. This chemical process is vital in organic synthesis, demonstrating the compound's utility in creating complex molecules (Xu et al., 2018).
Antibacterial Properties
Ohashi et al. (1999) studied the effects of 3-Methoxybenzamide, a related compound, on cell division in Bacillus subtilis. This research highlights the potential of benzamide derivatives in developing new antibacterial agents (Ohashi et al., 1999).
Future Directions
The future directions for the study of “N-(2-iodophenyl)-4-methoxybenzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications . The development of more efficient and cost-effective synthesis methods, as well as the investigation of their biological activity and potential medical applications, could be areas of future research.
Properties
IUPAC Name |
N-(2-iodophenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYIVHFTRDSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359703 | |
Record name | N-(2-iodophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329939-01-7 | |
Record name | N-(2-iodophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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